
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is an organic compound with the molecular formula C9H12O2 It is a derivative of cyclohexadiene, featuring two methyl groups at positions 3 and 5, and a carboxylic acid group at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through known methods.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the diene structure can participate in conjugated systems and undergo various chemical transformations. These interactions influence the compound’s reactivity and its role in different chemical and biological processes.
相似化合物的比较
Similar Compounds
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: This compound has a similar diene structure but differs in the position and type of functional groups.
4,5-Dimethylcyclohexa-1,4-diene-1,2-dicarboxylic acid dimethyl ester: Another related compound with additional carboxylic acid groups and ester functionalities.
Uniqueness
3,5-Dimethylcyclohexa-2,5-diene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a single carboxylic acid group. This distinct structure imparts unique chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
31673-46-8 |
|---|---|
分子式 |
C9H12O2 |
分子量 |
152.19 g/mol |
IUPAC 名称 |
3,5-dimethylcyclohexa-2,5-diene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-6-3-7(2)5-8(4-6)9(10)11/h4-5,8H,3H2,1-2H3,(H,10,11) |
InChI 键 |
NDGINBZBZUXRQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(C=C(C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


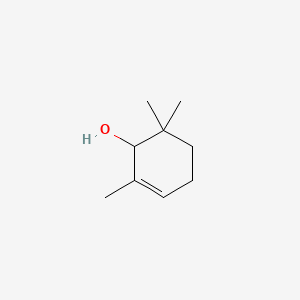
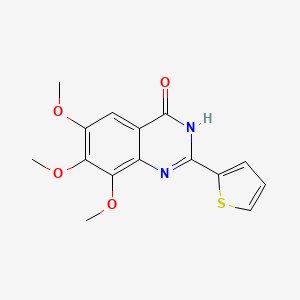
![(4S)-3-[3-(3-aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13816435.png)
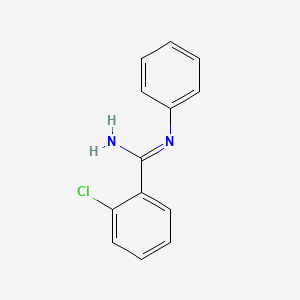
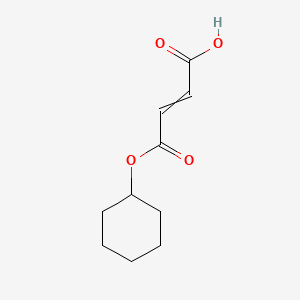
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B13816443.png)
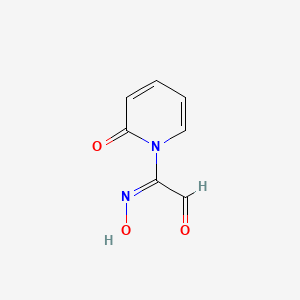

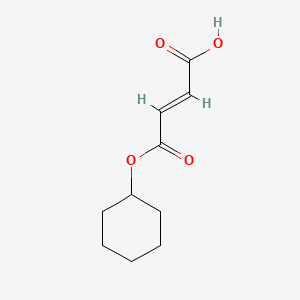
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
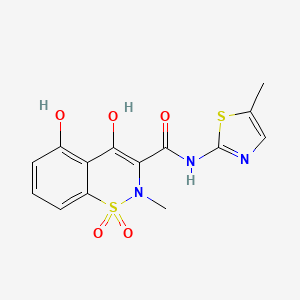
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
